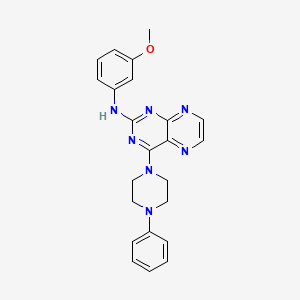![molecular formula C16H16N2O4 B12196301 4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid](/img/structure/B12196301.png)
4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid is an organic compound that features both a benzoic acid moiety and a methoxyphenyl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-methoxyphenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in the presence of an appropriate electrophile are employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction cascades or metabolic pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: A precursor in the synthesis of 4-({[(2-Methoxyphenyl)carbamoyl]methyl}amino)benzoic acid.
2-Methoxyphenyl isocyanate: Another precursor used in the synthesis.
Benzoic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to the presence of both a methoxyphenyl carbamoyl group and a benzoic acid moiety. This combination imparts specific chemical and biological properties that are not found in simpler benzoic acid derivatives or methoxyphenyl compounds.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-[[2-(2-methoxyanilino)-2-oxoethyl]amino]benzoic acid |
InChI |
InChI=1S/C16H16N2O4/c1-22-14-5-3-2-4-13(14)18-15(19)10-17-12-8-6-11(7-9-12)16(20)21/h2-9,17H,10H2,1H3,(H,18,19)(H,20,21) |
InChI Key |
CXAMVWZDVNZJLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CNC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-methyl-4-[(4-methylphenyl)sulfonyl]-5-[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one](/img/structure/B12196222.png)
![2-{[4-(Benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]sulfonyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B12196226.png)
![7-{[(2,5-dimethylphenyl)amino]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12196232.png)
![N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]naphthalene-1-carboxamide](/img/structure/B12196240.png)
![1-Acetyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B12196245.png)
![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B12196248.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]pyridine-3-carboxamide](/img/structure/B12196251.png)
![4-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12196265.png)
![Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate](/img/structure/B12196268.png)
![2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12196282.png)
![1-{[1-(3-Methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B12196289.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12196318.png)
![4,8-dimethyl-7-{[5-(pyrrolidine-1-sulfonyl)pyridin-2-yl]oxy}-2H-chromen-2-one](/img/structure/B12196321.png)
